Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

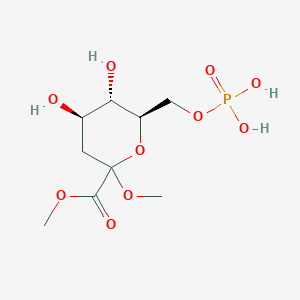

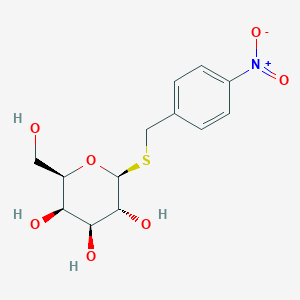

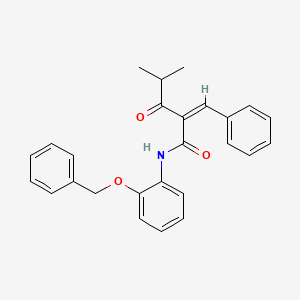

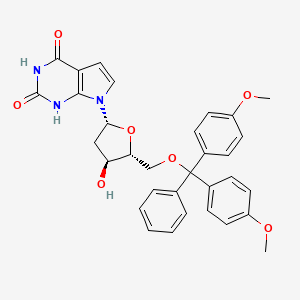

“Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate” is a compound used in proteomics research . It has a molecular weight of 316.20 and a molecular formula of C9H17O10P .

Molecular Structure Analysis

The molecular structure of “Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate” is represented by the formula C9H17O10P . It has a molecular weight of 316.20 .Physical And Chemical Properties Analysis

“Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate” appears as an oil and is soluble in water . It should be stored at -20° C .Applications De Recherche Scientifique

Synthesis and Analysis of 3-Deoxy-D-arabino-Heptulosonic Acid 7-Phosphate :

- Adlersberg and Sprinson (1984) synthesized 3-Deoxy-D-arabino-2-heptulosonic acid 7-phosphate, a critical intermediate in aromatic amino acid biosynthesis, from Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate. Their method involved phosphorylation and hydrolysis steps (Adlersberg & Sprinson, 1984).

- Frost and Knowles (1984) described a chemical synthesis process for the same compound and compared it with a biological approach using Escherichia coli auxotrophs, highlighting the efficiency of the chemical synthesis (Frost & Knowles, 1984).

Crystallography and Circular Dichroism for Anomeric Configuration Analysis :

- Charon et al. (1983) determined the molecular geometry of Methyl (Methyl 3-Deoxy-D-arabino-2-heptulopyranosid)onate via X-ray crystallography and circular dichroism, providing insights into the structure and chirality of this class of compounds (Charon et al., 1983).

Development of Novel Chemical Syntheses :

- Młynarski and Banaszek (1996) developed a novel synthesis route for Methyl (Methyl 3-Deoxy-α-D-arabino-hept-2-ulopyranosid)onate and its 2-deoxy analogue. Their approach involved transformations of glucopyranosyl cyanide precursors (Młynarski & Banaszek, 1996).

Biochemical Applications and Enzyme Inhibition Studies :

- Walker, Cumming, and Parker (2009) synthesized compounds mimicking reaction intermediates of 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase, an enzyme in the shikimate pathway. They evaluated these compounds as inhibitors, contributing to potential drug development strategies (Walker, Cumming, & Parker, 2009).

Insights into Active Site Plasticity of Mycobacterium tuberculosis Enzyme :

- Reichau and Parker (2013) studied the active site plasticity of 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase from Mycobacterium tuberculosis, providing valuable information for the development of inhibitors against this critical enzyme (Reichau & Parker, 2013).

Safety and Hazards

Propriétés

IUPAC Name |

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15)/t5-,6-,7+,9?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQADXROFHHYNJ-JBPTWFHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71771936 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]](/img/no-structure.png)

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)